molecular formula C13H17ClF3N B1459507 Cyclopentyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1803598-40-4

Cyclopentyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No.: B1459507
CAS No.: 1803598-40-4
M. Wt: 279.73 g/mol
InChI Key: MYAJTZMDHZEGTP-UHFFFAOYSA-N
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Description

Cyclopentyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C13H16F3N·HCl and a molecular weight of 279.73 g/mol . It is known for its versatile applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyclopentyl group attached to a phenyl ring substituted with a trifluoromethyl group and a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Cyclopentyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl[3-(trifluoromethyl)phenyl]methanamine
  • Cyclopentyl[3-(trifluoromethyl)phenyl]methanol
  • Cyclopentyl[3-(trifluoromethyl)phenyl]methanone

Uniqueness

Cyclopentyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is unique due to its specific structural features, such as the presence of a trifluoromethyl group and a cyclopentyl ring. These features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

cyclopentyl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N.ClH/c14-13(15,16)11-7-3-6-10(8-11)12(17)9-4-1-2-5-9;/h3,6-9,12H,1-2,4-5,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAJTZMDHZEGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC(=CC=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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